Ritodrine Hydrochloride

Description

See also: Ritodrine (has active moiety).

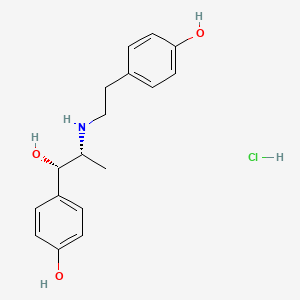

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSITKDRVDKRV-JSUROZADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200447 | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23239-51-2, 52447-11-7 | |

| Record name | Ritodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ritodrine Hydrochloride on Uterine Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine (B1199850) hydrochloride is a tocolytic agent, a class of drugs used to suppress premature labor.[1] Its primary function is to relax the myometrium, the smooth muscle layer of the uterus, thereby delaying childbirth.[1] This guide provides a detailed examination of the molecular mechanisms through which ritodrine exerts its effects on uterine smooth muscle cells. We will delve into the signaling pathways, present available quantitative data, and outline key experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Ritodrine hydrochloride functions as a selective beta-2 adrenergic receptor agonist.[2][3] These receptors are predominantly located on the cell membrane of myometrial cells.[4] The binding of ritodrine to these receptors initiates a cascade of intracellular events, ultimately leading to the relaxation of the uterine smooth muscle.[3]

The canonical signaling pathway is as follows:

-

Receptor Binding: Ritodrine binds to the beta-2 adrenergic receptors on the outer membrane of the myometrial cells.[4]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[5]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1]

-

Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, which leads to a decrease in intracellular calcium concentration and the relaxation of the smooth muscle.[3]

Downstream Effects of PKA Activation

The activation of PKA leads to several downstream effects that collectively contribute to myometrial relaxation:

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inactivate MLCK, an enzyme crucial for the phosphorylation of myosin and subsequent muscle contraction.

-

Reduced Intracellular Calcium: PKA activation leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and promotes the extrusion of calcium from the cell. This reduction in free cytosolic calcium is a key factor in muscle relaxation.

-

Activation of Potassium Channels: Ritodrine has been shown to activate two types of potassium channels in human uterine smooth muscle cells: the Ca2+-activated K+ (KCa) channel and the ATP-sensitive K+ (KATP) channel.[1] The activation of these channels leads to hyperpolarization of the cell membrane, making it less excitable and reducing the likelihood of contraction.[2] The KCa channel can be activated via direct gating by GTP-binding proteins and possibly through cAMP-dependent phosphorylation, while the KATP channel is likely activated via cAMP-dependent phosphorylation.[1]

Signaling Pathway Diagram

References

- 1. Activation of K+ channels by this compound in uterine smooth muscle cells from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ritodrine, a beta 2-adrenoceptor agonist, on smooth muscle cells of the myometrium of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Changes in beta-adrenergic receptors under long-term application of ritodrine in pregnant-rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The In-Vivo Journey of Ritodrine Hydrochloride: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and bioavailability of ritodrine (B1199850) hydrochloride, a beta-2 adrenergic agonist primarily used for the management of preterm labor.[1][2] This document synthesizes key findings from various in-vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing core concepts through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Pharmacokinetic Profile

Ritodrine hydrochloride is a direct-acting sympathomimetic agent with a selective action on beta-2 adrenergic receptors.[3][4] Its primary therapeutic effect is the relaxation of uterine smooth muscle, thereby decreasing the intensity and frequency of premature uterine contractions.[5][6][7]

Absorption and Bioavailability: Following oral administration, ritodrine is rapidly absorbed from the gastrointestinal tract.[6][7] However, it undergoes significant first-pass metabolism, primarily through conjugation with glucuronic acid or sulfate (B86663) in the liver, which reduces its oral bioavailability to approximately 30%.[4][6][7]

Distribution: Ritodrine exhibits a large apparent volume of distribution, indicating extensive binding to extravascular tissues.[8] It has a protein binding of approximately 56% and is known to cross the placenta.[5][6][7][9]

Metabolism and Excretion: The metabolism of ritodrine is a key determinant of its in-vivo behavior. It is primarily metabolized in the liver to inactive glucuronide and sulfate conjugates.[6][7][10] These metabolites, along with the unchanged drug, are predominantly excreted in the urine, with 70-90% of a dose being eliminated within 10 to 12 hours.[6][7][11] The elimination half-life of ritodrine ranges from 1.7 to 2.6 hours.[5][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in-vivo studies.

Table 1: Pharmacokinetic Parameters of Intravenous Ritodrine in Pregnant Women

| Parameter | Mean ± SD | Range | Reference |

| Steady-State Concentration (at 50 µ g/min infusion) | 28 ± 11 ng/mL | 15 - 45 ng/mL | [8] |

| Plasma Clearance | 1.94 ± 0.71 L/min | 1.0 - 3.3 L/min | [8] |

| Apparent Volume of Distribution | 6.95 ± 3.54 L/kg | - | [8] |

| Distribution Half-Life | 5.9 ± 6.0 min | - | [8] |

| Disposition Half-Life | 156 ± 51 min | - | [8] |

| Maternal Plasma Half-Life (Distribution Phase) | 32 ± 21 min | - | [12] |

| Maternal Plasma Half-Life (Equilibrium Phase) | 17 ± 10 hours | - | [12] |

Table 2: Pharmacokinetic Parameters of Oral Ritodrine

| Population | Dose | AUC (ng/mL/min) | Cmax (ng/mL) | Reference |

| Fasting Non-pregnant Women | 20 mg | 1372 ± 385 | - | [13] |

| Fasting Pregnant Women | 20 mg | 1001 ± 257 | 11 | [13] |

| Fed Pregnant Women | 20 mg | Not significantly different from fasted | 11 | [13] |

| Non-pregnant Subjects | 10 mg | 751 ± 253 | - | [13] |

| Non-pregnant Subjects | 20 mg | 1372 ± 385 | - | [13] |

| Non-pregnant Subjects | 30 mg | 2148 ± 571 | - | [13] |

Table 3: Pharmacokinetic Parameters of Intramuscular Ritodrine in Pregnant Women

| Injection Site | Dose | Peak Concentration (Cmax) (ng/mL) | Reference |

| Deltoid | 5 mg | 38 ± 13 | [14] |

| Gluteus | 5 mg | 26 ± 8 | [14] |

| Deltoid | 10 mg | 59 ± 30 | [14] |

| Gluteus | 10 mg | 47 ± 22 | [14] |

Table 4: Pharmacokinetic Parameters in Rhesus Monkeys (Pregnant vs. Non-pregnant)

| Parameter | Pregnant Monkeys (Mean ± SD) | Non-pregnant Monkeys (Mean ± SD) | Reference |

| Distribution Phase Half-Life | 0.40 ± 0.08 hours | 0.21 ± 0.03 hours | [15] |

| Volume of Distribution | 1.99 ± 0.94 L/kg | 4.75 ± 0.90 L/kg | [15] |

| Plasma Clearance | 18.8 ± 7.1 mL/min/kg | 27.2 ± 5.0 mL/min/kg | [15] |

| Disposition Half-Life | 1.8 ± 0.4 hours | 3.3 ± 0.4 hours | [15] |

| Steady-State Plasma Concentration (at 2 µg/kg/min infusion) | 104 ng/mL | 53 ng/mL | [15] |

Experimental Protocols

This section details the methodologies employed in key in-vivo pharmacokinetic studies of this compound.

Human Studies

Study Design: A common design is a randomized crossover study, where healthy female volunteers receive different doses of this compound orally and/or a single dose intramuscularly, with a washout period of at least 14 days between administrations.[3] In studies with pregnant women, subjects may receive a constant intravenous infusion or single oral or intramuscular doses.[8][13][14]

Drug Administration:

-

Oral (p.o.): this compound is administered as tablets in doses ranging from 10 mg to 30 mg.[3][13]

-

Intramuscular (i.m.): A 10 mg dose is typically injected into the deltoid or gluteus muscle.[3][14]

-

Intravenous (i.v.): A constant infusion is administered, often starting at 50 µ g/minute .[8]

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[14] For pharmacokinetic analysis, plasma is separated and stored, often at -80°C, until analysis.[16] Urine samples are also collected to determine the extent of excretion.[3]

Analytical Methodology:

-

Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used to quantify the concentrations of ritodrine and its metabolites in plasma and urine.[3][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or fluorescence detection is also a widely used method for the determination of ritodrine in biological samples.[12][14][17][18]

Animal Studies (Rats)

Animal Model: Wistar rats are commonly used for in-vivo absorption studies.[19] The experimental protocols are typically approved by an institutional animal research committee.[20]

Drug Administration:

-

Intravenous (i.v.): this compound is dissolved in saline and administered at a dose of 1 mg/kg.[17][19]

-

Intragastric (Oral): A solution with a concentration of 10 mg/mL is administered.[17][19]

-

Buccal: A cotton ball soaked with a known amount of this compound solution is placed in the buccal cavity.[17]

Sample Collection and Analysis: Blood samples are collected over time, and plasma concentrations are determined using a validated HPLC method with fluorescence detection (Excitation: 278 nm, Emission: 306 nm).[17][19]

Visualizing Key Processes

The following diagrams illustrate the signaling pathway of ritodrine and a typical experimental workflow for an in-vivo pharmacokinetic study.

References

- 1. This compound: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacology of ritodrine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound administered orally and intramuscularly to female healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mims.com [mims.com]

- 7. Ritodrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Pharmacokinetics of ritodrine administered intravenously: recommendations for changes in the current regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ritodrine - Wikipedia [en.wikipedia.org]

- 10. Structural determination of the conjugated metabolites of ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugfuture.com [drugfuture.com]

- 12. Ritodrine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of orally administered ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of ritodrine after intramuscular administration to pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of pregnancy on ritodrine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of maternal this compound administration on the heart rate of preterm fetal sheep with intraamniotic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. In vivo absorption study of this compound in the buccal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

The Dawn of Tocolysis: A Technical Guide to the Initial Clinical Investigations and Discovery of Ritodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research and clinical investigations that led to the discovery and approval of ritodrine (B1199850) hydrochloride, the first pharmacologic agent specifically sanctioned for the management of preterm labor in the United States. We will delve into the core mechanism of action, detailed experimental protocols from seminal studies, and a quantitative analysis of its efficacy and safety profile.

Introduction: The Unmet Need and the Dawn of a New Therapeutic Class

Prior to the introduction of ritodrine, the management of preterm labor was largely limited to non-specific interventions such as bed rest and sedation, with limited success. The development of ritodrine, a phenethylamine (B48288) derivative, marked a significant milestone in obstetrics, heralding the era of tocolytic therapy aimed at specifically inhibiting uterine contractions to prolong gestation.[1][2]

Ritodrine hydrochloride is a beta-2 adrenergic agonist, a class of compounds that selectively target beta-2 adrenergic receptors.[1][3] Its development was rooted in the understanding that stimulation of these receptors in the myometrium induces smooth muscle relaxation.

Mechanism of Action: A Molecular Look at Uterine Quiescence

Ritodrine's tocolytic effect is initiated by its binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells.[3] This interaction triggers a cascade of intracellular events, ultimately leading to a decrease in the frequency and intensity of uterine contractions. The key steps in this signaling pathway are:

-

Receptor Binding: Ritodrine, as an agonist, binds to and activates the beta-2 adrenergic receptors on uterine smooth muscle cells.[3]

-

Adenyl Cyclase Activation: This binding activates the enzyme adenyl cyclase.[3]

-

cAMP Production: Activated adenyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A Activation: The increase in intracellular cAMP levels activates protein kinase A (PKA).

-

Reduced Intracellular Calcium: PKA activation leads to the phosphorylation of various intracellular proteins, which in turn promotes the sequestration of calcium ions into the sarcoplasmic reticulum and reduces the influx of calcium into the cell. The resulting decrease in free intracellular calcium concentration is the primary driver of myometrial relaxation.[3]

-

Myosin Light Chain Kinase Inhibition: Ritodrine may also directly inactivate myosin light chain kinase, an enzyme crucial for the initiation of muscle contraction.

This pathway effectively uncouples the actin-myosin interaction necessary for muscle contraction, leading to uterine quiescence.

Caption: Ritodrine's signaling pathway in myometrial cells.

Seminal Clinical Investigations: Methodology and Protocols

The initial clinical evaluations of this compound were characterized by a series of randomized, double-blind, placebo-controlled multicenter studies.[2][4] These trials were pivotal in establishing the drug's efficacy and safety profile. A representative experimental workflow is outlined below.

Patient Selection Criteria

Inclusion criteria for these early studies typically included:

-

Gestational age between 20 and 36 weeks.

-

The presence of regular uterine contractions.

-

Documented cervical change (effacement or dilation).

-

Intact fetal membranes.

Exclusion criteria often comprised:

-

Maternal conditions contraindicating the use of beta-sympathomimetics (e.g., certain cardiac diseases, hyperthyroidism).

-

Fetal demise or known congenital anomalies.

-

Advanced labor.

-

Chorioamnionitis.

Treatment Protocol: Intravenous, Intramuscular, and Oral Administration

A common therapeutic regimen involved a multi-step approach to first arrest acute preterm labor and then maintain uterine quiescence.

-

Intravenous (IV) Infusion:

-

An initial infusion of this compound was administered, typically starting at a rate of 50-100 µ g/min .

-

The infusion rate was incrementally increased every 10-20 minutes until one of the following endpoints was achieved:

-

Cessation of uterine contractions.

-

A maximum dose was reached (e.g., 350 µ g/min ).

-

Unacceptable maternal side effects occurred (e.g., significant tachycardia or hypotension).

-

-

The effective dose was typically maintained for at least 12 hours after contractions ceased.

-

-

Intramuscular (IM) and Oral Maintenance:

-

Following successful tocolysis with IV therapy, patients were often transitioned to intramuscular injections (e.g., 10 mg every 3-8 hours) for a period of 24-48 hours.

-

Subsequently, oral maintenance therapy was initiated (e.g., 10-20 mg every 4-6 hours).

-

References

- 1. This compound: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Results of double-blind, multicentre study with ritodrine in premature labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: a betamimetic agent for use in preterm labor. II. Evidence of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Ritodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine (B1199850) hydrochloride, a selective beta-2 adrenergic receptor agonist, has been utilized clinically as a tocolytic agent to halt premature labor. Its pharmacological activity is intrinsically linked to its specific molecular structure and stereochemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of ritodrine hydrochloride, with a detailed focus on its stereoisomeric forms and the analytical methodologies employed for their characterization. The document includes a summary of key quantitative data, detailed experimental protocols for stereoselective analysis, and visualizations of its signaling pathway and a representative experimental workflow.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of ritodrine. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available drug is a racemate of the erythro isomers.

Chemical Identity

| Identifier | Value |

| Chemical Name | 4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride[1] |

| IUPAC Name | 4-[(1S,2R)-1-hydroxy-2-{[2-(4-hydroxyphenyl)ethyl]amino}propyl]phenol hydrochloride[2] |

| CAS Number | 23239-51-2[1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₇H₂₂ClNO₃[1][5][8] |

| Molecular Weight | 323.82 g/mol [3] |

Physicochemical Data

| Property | Value |

| Melting Point | 192-196°C[8] |

| Solubility | >48.6 µg/mL in water at pH 7.4[1] |

| Appearance | White to light yellow powder or crystalline solid[3][11] |

Stereochemistry and Pharmacological Activity

The pharmacological efficacy of ritodrine is highly dependent on its stereochemistry. The molecule has two stereogenic centers, giving rise to two pairs of enantiomers (diastereomers): the (1R,2S)/(1S,2R) erythro pair and the (1R,2R)/(1S,2S) threo pair. The clinically used form is the racemic mixture of the erythro isomers. It is established that different stereoisomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles[5][9]. The beta-2 adrenergic agonist activity primarily resides in the erythro isomers.

Experimental Protocols

Stereoselective Analysis of Ritodrine Diastereomers by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the determination of ritodrine diastereomers in human serum[3][4][5].

Objective: To separate and quantify the erythro diastereomers of ritodrine.

Materials:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Chiral Stationary Phase Column: A chiral column (e.g., Chiralcel OD-RH, Chiralcel OJ-RH, Chiralpak AD-RH, or Chiralpak AS-RH) is crucial for the separation of stereoisomers[4].

-

Mobile Phase: A suitable mixture of solvents, which may include a buffer and an organic modifier. For example, a mobile phase containing potassium hexafluorophosphate (B91526) (KPF6) has been shown to enhance the chiral separation of ritodrine diastereomers[5].

-

This compound Standard: A certified reference standard of racemic this compound.

-

Sample Preparation Reagents: Protein precipitation agents (e.g., acetonitrile (B52724) or methanol) for serum samples.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations covering the expected range of the samples.

-

Sample Preparation (for serum samples):

-

To a known volume of serum, add a protein precipitation agent (e.g., three volumes of acetonitrile).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for ritodrine (e.g., excitation at 225 nm and emission at 305 nm).

-

Inject a fixed volume of the prepared standard or sample solution onto the column.

-

Record the chromatogram and identify the peaks corresponding to the two erythro diastereomers based on the retention times obtained from the standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of each diastereomer against its concentration for the standard solutions.

-

Determine the concentration of each diastereomer in the samples by interpolating their peak areas on the calibration curve.

-

Expected Results: The chromatogram should show two well-resolved peaks corresponding to the (+) and (-) erythro-ritodrine diastereomers. The method should demonstrate good linearity, accuracy, and precision within the validated concentration range[3][4].

Visualizations

Signaling Pathway of Ritodrine

Caption: Ritodrine's mechanism of action via the beta-2 adrenergic receptor signaling cascade.

Experimental Workflow for Stereoselective Analysis

Caption: A generalized workflow for the stereoselective analysis of ritodrine.

References

- 1. researchgate.net [researchgate.net]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. Stereoselective analysis of ritodrine diastereomers in human serum using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of ritodrine diastereomers in patients pregnant with singletons and twins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacology of ritodrine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

The Systemic Reach of a Uterine Relaxant: An In-depth Technical Guide to the Pharmacodynamics of Ritodrine Hydrochloride in Non-Uterine Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritodrine (B1199850) hydrochloride, a beta-2 adrenergic agonist, is primarily known for its tocolytic effects on the uterus to manage preterm labor. However, its systemic administration results in significant and varied pharmacodynamic effects on a range of non-uterine tissues. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological consequences of ritodrine action in the cardiovascular, respiratory, metabolic, and musculoskeletal systems. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals investigating the broader physiological impact of beta-2 adrenergic agonists.

Introduction

Ritodrine hydrochloride is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[1] While its therapeutic application has focused on uterine smooth muscle relaxation, the widespread distribution of β2-adrenergic receptors throughout the body necessitates a thorough understanding of its pharmacodynamics in non-uterine tissues.[1] Activation of these receptors initiates a cascade of intracellular events, primarily mediated by the Gs protein/adenylyl cyclase/cAMP pathway, leading to diverse physiological responses. This guide will delve into the specific effects of ritodrine on key non-uterine systems, presenting quantitative data and the experimental methodologies used to obtain them.

Cardiovascular System

The cardiovascular effects of ritodrine are among its most prominent and clinically significant non-uterine actions. These effects are a direct consequence of β2-adrenergic receptor stimulation in the heart and vascular smooth muscle.

Cardiac Effects

Ritodrine exerts positive chronotropic (increased heart rate) and inotropic (increased contractility) effects on the heart.[2]

Data Presentation: Cardiovascular Effects of Ritodrine

| Parameter | Dosage/Concentration | Observed Effect | Reference |

| Heart Rate | 10 mg (intramuscular) | 22% maximal increase | [3] |

| 1, 2, and 3 mg (intravenous over 2 minutes) | Increased by up to 29 bpm | [4] | |

| 50-350 mcg/min (intravenous infusion) | Titrated to a maternal heart rate < 130 bpm | [5] | |

| Systolic Blood Pressure | 10 mg (intramuscular) | 10% maximal increase | [3] |

| Diastolic Blood Pressure | 10 mg (intramuscular) | 19% maximal decrease | [3] |

| 1, 2, and 3 mg (intravenous over 2 minutes) | Decreased by up to 8 mm Hg | [4] | |

| Fractional Shortening (Left Ventricle) | Tocolytic infusion | Significant increase (p < 0.05) | [2] |

| Systolic Function Parameters (Sasep and Salat) | Tocolytic infusion | Significant increase (p < 0.05) | [2] |

Vascular Effects

Stimulation of β2-adrenergic receptors in vascular smooth muscle leads to vasodilation, resulting in a decrease in peripheral resistance and a subsequent drop in diastolic blood pressure.[3]

Experimental Protocols

2.3.1. Assessment of Cardiovascular Parameters in Human Subjects

-

Study Design: A crossover design is often employed where subjects receive different doses of ritodrine on separate occasions.[3]

-

Drug Administration: this compound is administered intravenously[4] or intramuscularly.[3] For intravenous infusion, a typical starting dose is 50-100 mcg/min, titrated upwards in increments of 50 mcg/min every 10 minutes.[5]

-

Monitoring: Blood pressure and heart rate are recorded at baseline and at regular intervals following drug administration.[3]

-

Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed.

2.3.2. Echocardiographic Assessment of Cardiac Function

-

Procedure: M-mode and two-dimensional echocardiography are performed before and during ritodrine infusion.

-

Parameters Measured: Left ventricular ejection fraction, fractional shortening, and regional systolic and diastolic functions are assessed.[2]

-

Statistical Analysis: Paired t-tests or ANOVA are used to compare pre- and post-treatment echocardiographic parameters.[2]

Respiratory System

Ritodrine's effects on the respiratory system are primarily mediated by the relaxation of bronchial smooth muscle, leading to bronchodilation.

Bronchodilatory Effects

As a β2-adrenergic agonist, ritodrine relaxes the smooth muscle of the airways. This effect is beneficial in conditions associated with bronchoconstriction.

Experimental Protocols

3.2.1. Isolated Organ Bath Studies of Tracheal Rings

-

Tissue Preparation: Tracheal rings (3-5 mm in length) are excised from experimental animals (e.g., guinea pigs) and mounted in organ baths.[6]

-

Experimental Setup: The organ baths contain a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are attached to isometric force transducers to record changes in tension.[7]

-

Procedure: The tracheal rings are pre-contracted with an agent like acetylcholine (B1216132) or histamine. A cumulative concentration-response curve for ritodrine is then generated by adding increasing concentrations of the drug to the bath and recording the degree of relaxation.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension.

Metabolic System

Ritodrine administration induces significant metabolic changes, primarily affecting glucose and potassium homeostasis.

Effects on Glucose Metabolism

Ritodrine can cause hyperglycemia and hyperinsulinemia.[8] This is due to the stimulation of glycogenolysis in the liver and skeletal muscle, as well as a potential direct effect on pancreatic beta cells.

Effects on Potassium Homeostasis

A common side effect of ritodrine is hypokalemia, which is a decrease in serum potassium levels.[4] This is thought to be caused by an intracellular shift of potassium, potentially mediated by the stimulation of the Na+/K+-ATPase pump.

Data Presentation: Metabolic Effects of Ritodrine

| Parameter | Dosage/Concentration | Observed Effect | Reference |

| Plasma Glucose | 1, 2, and 3 mg (intravenous over 2 minutes) | Increased by up to 26 mg/dl | [4] |

| Plasma Potassium | 1, 2, and 3 mg (intravenous over 2 minutes) | Decreased by up to 0.6 mEq/L | [4] |

| Sulphation Rate (Liver) | 20 mM | Mean of 140 pmol x min-1 x mg-1 | [9] |

| Sulphation Rate (Duodenum) | 2 mM | Mean of 490 pmol x min-1 x mg-1 | [9] |

Experimental Protocols

4.3.1. Assessment of Metabolic Parameters in Human Subjects

-

Study Design: Subjects receive a controlled infusion of ritodrine.[4]

-

Blood Sampling: Venous blood samples are collected at baseline and at specified time points during and after the infusion.

-

Analytes Measured: Plasma glucose, insulin, and potassium concentrations are determined using standard laboratory methods.

-

Data Analysis: Changes from baseline values are calculated and analyzed statistically.

4.3.2. In Vitro Glycogen (B147801) Phosphorylase Activity Assay

-

Enzyme Source: Glycogen phosphorylase is purified from rabbit muscle.

-

Assay Principle: The activity of glycogen phosphorylase is measured by monitoring the release of inorganic phosphate (B84403) from glucose-1-phosphate in the presence of glycogen.[10]

-

Procedure: The enzyme is incubated with varying concentrations of ritodrine, and the reaction is initiated by the addition of substrates. The amount of inorganic phosphate produced is quantified colorimetrically.[10]

-

Data Analysis: The inhibitory or stimulatory effect of ritodrine on enzyme activity is determined.

Musculoskeletal System

Ritodrine can affect skeletal muscle function, with tremor being a commonly reported side effect.[11]

Effects on Skeletal Muscle

Ritodrine inhibits the steady-state Ca2+-ATPase activity of isolated sarcoplasmic reticulum vesicles from skeletal muscle in a dose-dependent manner, with a K0.5 value for inhibition of approximately 3 mM. This suggests a low-affinity interaction that may interfere with calcium transport.

Experimental Protocols

5.2.1. Measurement of Sarcoplasmic Reticulum Ca2+-ATPase Activity

-

Preparation of Sarcoplasmic Reticulum Vesicles: Sarcoplasmic reticulum vesicles are isolated from skeletal muscle tissue by differential centrifugation.

-

Assay Procedure: The ATPase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis in the presence of the vesicles and varying concentrations of ritodrine.

-

Data Analysis: The dose-dependent inhibition of Ca2+-ATPase activity by ritodrine is determined.[12]

Signaling Pathways

The pharmacodynamic effects of ritodrine are initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors.

The β2-Adrenergic Receptor Signaling Cascade

Binding of ritodrine to the β2-adrenergic receptor leads to the activation of the stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream target proteins, leading to the physiological effects observed in different tissues. A key outcome of this pathway in smooth muscle is the reduction of intracellular calcium levels, leading to relaxation.[1]

Experimental Workflow for Studying Receptor Signaling

The investigation of ritodrine's signaling pathway involves a series of in vitro experiments to dissect the molecular mechanisms.

Detailed Experimental Protocols for Signaling Studies

6.3.1. Measurement of Intracellular cAMP (Radioimmunoassay)

-

Principle: This competitive immunoassay measures the amount of cAMP in a sample by its ability to compete with a fixed amount of radiolabeled cAMP for binding to a limited amount of anti-cAMP antibody.

-

Procedure:

-

Cells or tissue homogenates are treated with ritodrine for a specified time.

-

The reaction is stopped, and intracellular cAMP is extracted.

-

The extract is incubated with 125I-labeled cAMP and a specific anti-cAMP antibody.

-

The antibody-bound cAMP is separated from free cAMP.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: A standard curve is generated using known concentrations of unlabeled cAMP, and the concentration of cAMP in the samples is determined by interpolation.

6.3.2. Measurement of Intracellular Calcium (Fura-2 AM Imaging)

-

Principle: Fura-2 AM is a cell-permeable fluorescent dye that becomes fluorescent upon binding to free intracellular calcium. The ratio of fluorescence emission at two different excitation wavelengths (340 nm and 380 nm) is used to calculate the intracellular calcium concentration.[13][14][15]

-

Procedure:

-

Adherent cells are grown on coverslips and loaded with Fura-2 AM dye.[13][14][15]

-

The coverslips are mounted on a perfusion chamber on the stage of a fluorescence microscope.

-

A baseline fluorescence ratio is established.

-

Ritodrine is added to the perfusion medium, and changes in the fluorescence ratio are recorded over time.

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is converted to intracellular calcium concentration using a calibration curve.[13][14][15]

Conclusion

This compound's pharmacodynamic profile extends far beyond its intended tocolytic effects on the uterus. Its interaction with β2-adrenergic receptors in cardiovascular, respiratory, metabolic, and musculoskeletal tissues leads to a cascade of predictable and clinically relevant physiological changes. This guide has provided a detailed overview of these effects, supported by quantitative data and experimental methodologies. A thorough understanding of the non-uterine pharmacodynamics of ritodrine is crucial for the safe and effective use of this and other β2-adrenergic agonists, and for the future development of more tissue-selective therapeutic agents. Researchers and clinicians must consider this systemic impact to optimize therapeutic outcomes and minimize adverse effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of this compound tocolysis on echocardiographic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of ritodrine after intramuscular administration to pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the pharmacodynamics and pharmacokinetics of ritodrine when administered as a loading dose. On establishing a potentially useful drug administration regimen in cases of fetal distress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of ritodrine and betamethasone on metabolism, respiration, and circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ritodrine sulphation in the human liver and duodenal mucosa: interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Drug action of ritodrine on the sarcoplasmic reticulum Ca(2+)-ATPase from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

In Vitro Tocolytic Effects of Ritodrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on the tocolytic effects of ritodrine (B1199850) hydrochloride. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying signaling pathways.

Introduction

Ritodrine hydrochloride is a β2-adrenergic receptor agonist that has been utilized as a tocolytic agent to inhibit premature uterine contractions. Understanding its mechanism of action and characterizing its effects at the cellular and tissue level through in vitro studies is crucial for the development of novel and improved tocolytic therapies. This guide summarizes key findings from in vitro research on this compound, focusing on its effects on myometrial contractility.

Quantitative Data on Tocolytic Effects

The following table summarizes the quantitative data from various in vitro studies on the effects of this compound on myometrial tissue. These studies typically measure the reduction in the amplitude and frequency of spontaneous or agonist-induced contractions of myometrial strips.

| Parameter | Species | Tissue Preparation | Agonist (if any) | Effective Concentration of Ritodrine | Observed Effect | Reference |

| Contraction Amplitude & Frequency | Rat | Myometrial Strips | Spontaneous | 10⁻⁹ - 10⁻⁶ M | Suppression of spontaneous movements and evoked contractile responses. | [1] |

| Contraction Amplitude | Rat | Myometrial Strips | Spontaneous | 10⁻⁸ M and 10⁻⁶ M | Significant decrease in the amplitude of contractions. | [2] |

| Contraction Frequency | Rat | Myometrial Strips | Spontaneous | All tested concentrations | Significant decrease in frequency values. | [2] |

| Tachyphylaxis | Human and Rat | Myometrial Strips | Spontaneous | 10⁻⁴ M | Contractions started again after initial inhibition. | |

| Relative Potency | Rat | Costo-uterine Smooth Muscle | Potassium Chloride (KCl) | Less potent than isoproterenol, salbutamol, and terbutaline | Relaxation of KCl-contracted muscle. | [3] |

Note: While specific EC50 and IC50 values for this compound's tocolytic effects on myometrium are not consistently reported in the reviewed literature, the effective concentration ranges provide valuable insight into its potency. One study on the combined effect of ritodrine and atosiban (B549348) on pregnant rat myometrium reported an observed inhibition of 88.9% at the EC50 concentration of the dual combination[1].

Experimental Protocols

The primary in vitro method for studying the tocolytic effects of this compound is the organ bath contractility assay using myometrial strips. This technique allows for the direct measurement of muscle tension in a controlled physiological environment.

Myometrial Tissue Preparation

-

Tissue Acquisition: Myometrial biopsies are obtained from either human subjects (e.g., during cesarean section) or animal models (e.g., pregnant rats).

-

Dissection: The myometrial tissue is dissected in a physiological saline solution, such as Krebs-Henseleit solution, to remove connective and adipose tissue.

-

Strip Preparation: The myometrium is cut into longitudinal or circular strips of a standardized size (e.g., 2 mm x 10 mm).

Isometric Tension Recording (Organ Bath Assay)

-

Mounting: The myometrial strips are mounted vertically or horizontally in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH of 7.4[2]. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams). During this time, the bathing solution is changed periodically.

-

Induction of Contractions (Optional): For studies on inhibited contractions, a contractile agent such as oxytocin (B344502) or potassium chloride can be added to the organ bath to induce stable, rhythmic contractions.

-

Drug Administration: Once stable spontaneous or induced contractions are established, this compound is added to the organ bath in a cumulative or non-cumulative manner at varying concentrations.

-

Data Acquisition: The isometric force transducer records the tension generated by the myometrial strips. This data is amplified and recorded using a data acquisition system.

-

Analysis: The recorded data is analyzed to determine the effects of this compound on the amplitude (force) and frequency of myometrial contractions.

Signaling Pathways

The tocolytic effect of this compound is mediated through the β2-adrenergic receptor signaling pathway in myometrial cells.

β2-Adrenergic Receptor Activation and Downstream Signaling

This compound, a β2-adrenergic agonist, binds to the β2-adrenergic receptors on the surface of myometrial smooth muscle cells. This binding activates a cascade of intracellular events:

-

G-Protein Activation: The activated β2-adrenergic receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent protein kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, leading to a decrease in intracellular calcium concentration and inhibition of the contractile machinery.

Mechanisms of Myometrial Relaxation

The PKA-mediated phosphorylation of various intracellular proteins contributes to myometrial relaxation through several mechanisms:

-

Decreased Intracellular Calcium: PKA can phosphorylate and inactivate myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and initiating contraction. It can also promote the sequestration of calcium into the sarcoplasmic reticulum and the extrusion of calcium from the cell.

-

Reduced Sensitivity to Calcium: Phosphorylation of contractile proteins may also decrease the sensitivity of the myofilaments to calcium.

Conclusion

In vitro studies are indispensable for elucidating the tocolytic effects of this compound. The organ bath contractility assay provides a robust platform for quantifying its inhibitory actions on myometrial contractions and for understanding its dose-response relationship. The underlying mechanism of action, initiated by the activation of the β2-adrenergic receptor and culminating in the PKA-mediated reduction of intracellular calcium, is well-established. This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary data, protocols, and pathway information to advance the study of tocolysis and the development of new therapeutic strategies for the management of preterm labor.

References

- 1. The in vitro effect of dual combinations of ritodrine, nicardipine and atosiban on contractility of pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of ritodrine, magnesium sulfate and their combination on spontaneous contractions of myometrial strips of pregnant rat uteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between in vitro relaxation of the costo-uterine smooth muscle and mesovarial leiomyoma formation in vivo by beta-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Placental Transfer of Ritodrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the placental transfer of ritodrine (B1199850) hydrochloride, a β2-adrenergic agonist historically used for the cessation of premature labor. The following sections detail the quantitative data from key studies, outline the experimental methodologies employed, and visualize the experimental processes and physiological distribution of the drug.

Quantitative Data on Ritodrine Placental Transfer

The placental transfer of ritodrine has been quantified in various models, including human in vivo studies, animal models, and in vitro placental perfusion systems. The data consistently demonstrate that ritodrine crosses the placenta, leading to fetal exposure.

Table 1: Ritodrine Concentrations in Maternal and Fetal Compartments (Human Studies)

| Study Population | Maternal Venous Serum (ng/mL) | Umbilical Vein Serum (ng/mL) | Umbilical Artery Serum (ng/mL) | Amniotic Fluid (ng/mL) | Fetal to Maternal Ratio (Mean ± SD) | Reference |

| 8 pregnant volunteers (IV infusion) | 54.2 ± 11.8 | 16.6 ± 8.9 | 15.8 ± 4.8 | 15.2 ± 8.7 | 0.30 ± 0.13 | [1] |

| 7 pregnant volunteers (IV infusion) | 45.7 - 189.6 (at delivery) | 12.5 - 29.6 | 15.6 - 35.1 | 10.0 - 49.1 | 0.263 ± 0.063 | [2] |

| 5 pregnant volunteers (long-term infusion) | 99.0 - 332.4 | 74.7 - 213.0 | 75.9 - 250.5 | 126.0 - 424.0 | 0.695 ± 0.066 | [3] |

| 28 maternal-infant pairs (IV administration) | Variable | Variable | Not Reported | Not Reported | 1.17 ± 0.48 | [4] |

Table 2: Pharmacokinetic Parameters of Ritodrine in Pregnant Subjects

| Study Subject | Administration | Key Pharmacokinetic Findings | Reference |

| Pregnant Rhesus Monkeys | IV Infusion | Pregnant monkeys had higher steady-state plasma concentrations (104 ng/mL vs. 53 ng/mL in nonpregnant) and altered distribution and disposition half-lives compared to nonpregnant monkeys. | [5] |

| Pregnant Women | IV Infusion | Steady-state concentrations of 28 ± 11 ng/mL with a 50 µ g/minute infusion. Plasma clearance ranged from 1.0 to 3.3 L/min. | [6] |

| Pregnant Women | Oral | Plasma concentrations were significantly lower in pregnant women compared to nonpregnant women after a 20 mg oral dose. | [7] |

Table 3: In Vitro Placental Transfer of Ritodrine

| Experimental Model | Ritodrine Concentration (Maternal Side) | Transfer Rate (ng/g placental tissue/min) | Clearance (% of Tritiated Water) | Reference |

| Isolated Human Placental Lobule Perfusion | Not Specified | Not Reported | 34% | [8] |

| Isolated Human Placental Cotyledon Perfusion | 1.4 µg/mL | 7.31 ± 1.02 | Not Reported | [9] |

| Isolated Human Placental Cotyledon Perfusion | 2.8 µg/mL | 14.7 ± 1.06 | Not Reported | [9] |

Experimental Protocols

The understanding of ritodrine's placental transfer is built upon a variety of experimental designs, each with its own specific methodology.

In Vivo Human Studies

-

Subject Recruitment : Pregnant volunteers scheduled for elective cesarean section were recruited for these studies.[1][2][3]

-

Drug Administration : Ritodrine hydrochloride was typically administered via a continuous intravenous infusion for a specified duration before delivery.[1][2][3] Infusion rates and total dosage varied between studies. For instance, one study administered 420 µg/kg over two hours[1], while another involved long-term continuous infusion for 8-49 days[3].

-

Sample Collection : Samples of maternal peripheral venous blood, uterine vein blood, umbilical artery and vein blood, and amniotic fluid were collected at the time of cesarean section.[1][2][3]

-

Analytical Method : The concentration of ritodrine in the collected biological samples was primarily determined using radioimmunoassay (RIA).[1][2][3][10] High-pressure liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have also been used.[4][11]

In Vivo Animal Studies

-

Animal Models : Studies have utilized pregnant sheep and rhesus monkeys to investigate the pharmacokinetics and placental transfer of ritodrine.[5][10]

-

Surgical Preparation : In the sheep model, chronic cannulae were implanted in the ewes for maternal and fetal blood sampling and pressure measurements.[10]

-

Drug Administration : Ritodrine was administered as either sequential infusions with increasing doses or as a constant infusion over several hours.[10]

-

Measurements : Maternal and fetal blood samples were collected to determine ritodrine concentrations, and physiological parameters such as blood pressure and heart rate were monitored.[10]

In Vitro Placental Perfusion Studies

-

Model : The most common in vitro model is the dual perfusion of an isolated human placental lobule or cotyledon.[8][9] This technique allows for the study of transfer from a "maternal" to a "fetal" circulation in a controlled environment.

-

Perfusion Setup : The maternal and fetal circulations of the placental tissue are cannulated and perfused with a suitable physiological buffer. 3H-labeled ritodrine was introduced into the maternal circuit.[9]

-

Transfer Calculation : The rate of transfer is determined by measuring the appearance of ritodrine in the fetal circuit over time.[9] Antipyrine, a substance known to freely diffuse across the placenta, was often used as a reference compound to validate the perfusion system's integrity.[9]

-

Metabolic Studies : Some studies also investigated the effect of ritodrine on placental metabolism, such as glucose and oxygen consumption, which were found to be unaffected by the drug.[9]

Visualizations

Experimental Workflow for In Vivo Human Studies

Caption: Workflow of in vivo human studies on ritodrine placental transfer.

Logical Relationship of Ritodrine Distribution

Caption: Distribution of ritodrine in maternal and fetal compartments.

In Vitro Placental Perfusion Workflow

Caption: Workflow for in vitro human placental perfusion experiments.

References

- 1. Ritodrine concentrations in maternal and fetal serum and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentrations of this compound in maternal and fetal serum and amniotic fluid following intravenous administration in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levels of this compound in fetal blood and amniotic fluid following long-term continuous administration in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maternal and fetal plasma concentrations of ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pregnancy on ritodrine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ritodrine administered intravenously: recommendations for changes in the current regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of orally administered ritodrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transfer of ritodrine and norepinephrine in human placenta: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transplacental transfer of ritodrine and its effect on placental glucose and oxygen consumption in an in vitro human placental cotyledon perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Placental transfer of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Uterine Contraction Assays Using Ritodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine (B1199850) hydrochloride is a selective beta-2 adrenergic receptor agonist historically used as a tocolytic agent to halt premature labor.[1] Its primary mechanism of action involves the relaxation of uterine smooth muscle (myometrium).[1][2] In vitro uterine contraction assays are crucial tools for studying the efficacy and mechanism of tocolytic agents like ritodrine. These assays typically involve isolating uterine tissue strips and mounting them in an organ bath to measure their contractile activity in response to various stimuli and inhibitory compounds.

This document provides a detailed experimental protocol for conducting in vitro uterine contraction assays to evaluate the effects of ritodrine hydrochloride. It also includes a summary of its mechanism of action, quantitative data on its efficacy, and visual representations of the signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its myometrial relaxant effect by stimulating beta-2 adrenergic receptors on the surface of uterine smooth muscle cells.[1][2] This initiates a signaling cascade that leads to a decrease in intracellular calcium levels, ultimately resulting in muscle relaxation and the inhibition of uterine contractions.[2]

The key steps in the signaling pathway are:

-

Receptor Binding: Ritodrine binds to and activates the beta-2 adrenergic receptors.[2]

-

G-Protein Activation: The activated receptor stimulates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[1]

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular target proteins.

-

Decreased Intracellular Calcium: This phosphorylation cascade leads to the sequestration of calcium into intracellular stores and a decrease in the influx of extracellular calcium.[2]

-

Myometrial Relaxation: The reduction in free intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to the relaxation of the uterine smooth muscle.[1]

Signaling Pathway Diagram

References

- 1. Effect of magnesium sulfate, isradipine, and ritodrine on contractions of myometrium: pregnant human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of ritodrine, magnesium sulfate and their combination on spontaneous contractions of myometrial strips of pregnant rat uteri - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Ritodrine Hydrochloride in Animal Models of Preterm Labor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ritodrine (B1199850) hydrochloride, a β2-adrenergic agonist, in various animal models of preterm labor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of tocolytic agents.

Introduction

Preterm birth is a significant contributor to neonatal morbidity and mortality. Tocolytic agents are administered to suppress uterine contractions and delay delivery, allowing for fetal maturation. Ritodrine hydrochloride, although its use in humans has declined, remains a valuable tool in preclinical research for understanding the mechanisms of tocolysis and for the initial screening of new therapeutic agents. It primarily acts by stimulating β2-adrenergic receptors in the myometrium, leading to smooth muscle relaxation.[1][2]

Mechanism of Action

This compound is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[3][4] This activation triggers a cascade of intracellular events that ultimately inhibit uterine contractions.[1][3]

dot digraph "this compound Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

Ritodrine [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2_Receptor [label="β2-Adrenergic Receptor", style=filled, fillcolor="#F1F3F4"]; G_Protein [label="Gs Protein", style=filled, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", style=filled, fillcolor="#F1F3F4"]; ATP [label="ATP", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", style=filled, fillcolor="#F1F3F4"]; MLCK_in [label="Myosin Light\nChain Kinase (MLCK)\n(Active)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCK_out [label="Myosin Light\nChain Kinase (MLCK)\n(Inactive)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Myosin_LC_P [label="Phosphorylated\nMyosin Light Chain"]; Myosin_LC [label="Myosin Light Chain"]; Contraction [label="Uterine Contraction", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Uterine Relaxation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ritodrine -> Beta2_Receptor [label="Binds to"]; Beta2_Receptor -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; ATP -> cAMP [label="Conversion", headlabel="Catalyzed by AC"]; cAMP -> PKA [label="Activates"]; PKA -> MLCK_in [label="Phosphorylates\n(Inhibits)"]; MLCK_in -> MLCK_out; MLCK_in -> Myosin_LC_P [label="Phosphorylates"]; Myosin_LC -> Myosin_LC_P; Myosin_LC_P -> Contraction; MLCK_out -> Relaxation; } caption: "Signaling pathway of this compound in myometrial cells."

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from various studies on the effects of this compound in different animal models of preterm labor.

Table 1: In Vitro Studies on Isolated Uterine Tissues

| Animal Model | Uterine Preparation | Agonist Inducing Contraction | This compound Concentration | Observed Effect | Citation |

| Rat (pregnant, days 19-20) | Isolated uterine strips | Spontaneous | 10⁻⁹ - 10⁻⁶ M | Suppression of spontaneous movements and evoked contractile responses. | [5] |

| Rat (pregnant, days 14, 16, 18, 21) | Longitudinal muscle strips | Spontaneous | 10⁻¹⁰ - 10⁻⁷ g/ml | >10⁻⁸ g/ml significantly suppressed contractions. | [6] |

| Rat | Isolated uterine strips | Oxytocin (B344502) (0.144 mcg) | 0.144 mcg | 26% reduction in area under the curve of contractions. | [7] |

| Rat | Isolated uterine strips | Oxytocin (1.44 mcg) | 1.44 mcg | 68.1% reduction in area under the curve of contractions. | [7] |

| Mouse (pregnant, day 17) | Uterine muscle strips | Lipopolysaccharide (LPS) | Not specified | Significant suppression of LPS-induced contractions. | [8] |

Table 2: In Vivo Studies in Preterm Labor Models

| Animal Model | Method of Preterm Labor Induction | This compound Dosage | Route of Administration | Observed Effect | Citation |

| Mouse (C3H/HeN) | Lipopolysaccharide (LPS) (50 µg/kg, i.p., two doses) | 1, 3, or 10 mg/kg | Oral (p.o.) | Dose-dependent decrease in the incidence of preterm delivery. | [8] |

| Rat (pregnant) | Not specified (parturition model) | 2.5 mg/rat/hr | Subcutaneous (s.c.) | Delayed initiation of parturition. | [9] |

| Sheep (pregnant) | RU 486 (mifepristone) | Continuous infusion | Intravenous (i.v.) | Initial inhibition of labor contractions, but effect was lost after 16 hours. | [10] |

| Sheep (pregnant, with intraamniotic inflammation) | Lipopolysaccharide (LPS) | 200 µ g/min for 2h, then 800 µ g/min for 2h after 24h | Intravenous (i.v.) | Increased fetal heart rate, short-term and long-term variability at 800 µ g/min . | [11][12] |

Table 3: Cardiovascular Effects of this compound in Animal Models

| Animal Model | This compound Dosage | Route of Administration | Observed Cardiovascular Effects | Citation |

| Rat (pregnant) | Not specified | Intravenous (i.v.) | Induced hypotension and tachycardia, but less than isoproterenol (B85558) and isoxsuprine. | [5][9] |

| Rabbit (pregnant) | Not specified | Intravenous (i.v.) | Induced hypotension and tachycardia, but less than isoproterenol and isoxsuprine. | [5] |

| Sheep (pregnant) | Low infusion rates | Intravenous (i.v.) | Elevated maternal heart rate and cardiac output; decreased peripheral vascular resistance. | [13] |

| Sheep (pregnant) | High infusion rates | Intravenous (i.v.) | Slight decrease in uterine perfusion pressure and increase in uterine vascular resistance, leading to decreased uterine blood flow. | [13] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in animal models of preterm labor.

Protocol 1: Lipopolysaccharide (LPS)-Induced Preterm Labor in Mice

This protocol is based on a model that reliably induces preterm labor and is suitable for testing the efficacy of tocolytic agents.[8][14][15]

Materials:

-

Pregnant mice (e.g., C3H/HeN or CD1 strain) at gestational day 17.

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4 or O55:B5).

-

This compound.

-

Sterile phosphate-buffered saline (PBS) or distilled water for dilutions.

-

Animal handling and injection equipment.

Procedure:

-

Induction of Preterm Labor:

-

On day 17 of gestation, administer two intraperitoneal (i.p.) injections of LPS (50 µg/kg) at a 3-hour interval.[8] This has been shown to induce a 100% incidence of preterm delivery within 25 hours of the second dose.[8]

-

Alternatively, a single intrauterine injection of LPS can be administered on gestational day 16.[14][16]

-

-

Drug Administration:

-

Prepare solutions of this compound at desired concentrations (e.g., 1, 3, and 10 mg/kg) in distilled water.

-

Administer this compound orally (p.o.) to pregnant mice. A suggested regimen is 10 times at 1-hour intervals on day 18 of pregnancy.[8]

-

A control group should receive the vehicle (distilled water) following the same administration schedule.

-

-

Monitoring and Data Collection:

-

Continuously monitor the mice for signs of labor and delivery.

-

Record the time of delivery for each animal.

-

Calculate the incidence of preterm delivery in each treatment group.

-

At the end of the experiment, tissues such as the uterus and placenta can be collected for further analysis (e.g., inflammatory markers).

-

dot digraph "LPS-Induced Preterm Labor Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

Start [label="Start: Pregnant Mice\n(Gestational Day 17)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LPS_Injection [label="Induce Preterm Labor:\nLPS Injection (i.p.)", style=filled, fillcolor="#F1F3F4"]; Grouping [label="Randomly Assign to\nTreatment Groups", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Ritodrine_Admin [label="Administer Ritodrine HCl (p.o.)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vehicle_Admin [label="Administer Vehicle (p.o.)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Monitoring [label="Monitor for Preterm Delivery", style=filled, fillcolor="#F1F3F4"]; Data_Collection [label="Record Delivery Time and Incidence", style=filled, fillcolor="#F1F3F4"]; Analysis [label="Data Analysis and Comparison", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Evaluate Efficacy", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> LPS_Injection; LPS_Injection -> Grouping; Grouping -> Ritodrine_Admin [label="Treatment"]; Grouping -> Vehicle_Admin [label="Control"]; Ritodrine_Admin -> Monitoring; Vehicle_Admin -> Monitoring; Monitoring -> Data_Collection; Data_Collection -> Analysis; Analysis -> End; } caption: "Experimental workflow for testing ritodrine in a mouse model."

Protocol 2: In Vitro Uterine Strip Contraction Assay

This protocol allows for the direct assessment of a compound's effect on uterine muscle contractility.[5][7]

Materials:

-

Pregnant rats (e.g., Wistar strain) at late gestation (days 19-20).

-

Organ bath system with temperature control and oxygenation.

-

Krebs-Henseleit solution.

-

This compound.

-

Contractile agents (e.g., oxytocin, prostaglandin (B15479496) F2α).

-

Isotonic force transducer and data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize a pregnant rat and excise the uterine horns.

-

Dissect longitudinal or circular muscle strips (approximately 2 mm x 10 mm) in cold Krebs-Henseleit solution.

-

-

Experimental Setup:

-

Mount the uterine strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Connect one end of the strip to a fixed hook and the other to an isotonic force transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

-

Induction of Contractions:

-

Record spontaneous contractions or induce contractions with a contractile agent (e.g., oxytocin at a final concentration of 10⁻³ U/ml).

-

-

Drug Application:

-

Once stable contractions are achieved, add this compound to the organ bath in a cumulative or non-cumulative manner to establish a dose-response curve.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions, as well as the area under the curve.

-

Calculate the percentage of inhibition of contractions at each drug concentration.

-

dot digraph "Logical Relationship of Tocolytic Action" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

Ritodrine [label="Ritodrine HCl\nAdministration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2_Stimulation [label="β2-Adrenergic Receptor\nStimulation in Myometrium", style=filled, fillcolor="#F1F3F4"]; cAMP_Increase [label="Increased Intracellular\ncAMP Levels", style=filled, fillcolor="#F1F3F4"]; MLCK_Inhibition [label="Inhibition of Myosin\nLight Chain Kinase", style=filled, fillcolor="#F1F3F4"]; Smooth_Muscle_Relaxation [label="Uterine Smooth\nMuscle Relaxation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction_Inhibition [label="Inhibition of Uterine\nContractions", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Preterm_Labor_Suppression [label="Suppression of\nPreterm Labor", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ritodrine -> Beta2_Stimulation; Beta2_Stimulation -> cAMP_Increase; cAMP_Increase -> MLCK_Inhibition; MLCK_Inhibition -> Smooth_Muscle_Relaxation; Smooth_Muscle_Relaxation -> Contraction_Inhibition; Contraction_Inhibition -> Preterm_Labor_Suppression; } caption: "Logical flow from ritodrine administration to tocolysis."

Conclusion

This compound serves as a benchmark tocolytic agent in preclinical animal models of preterm labor. The protocols and data presented here offer a foundation for researchers to investigate the mechanisms of uterine contraction and to evaluate novel therapeutic strategies for the prevention of preterm birth. Careful consideration of the animal model, method of labor induction, and drug administration route is crucial for obtaining reproducible and clinically relevant results.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]